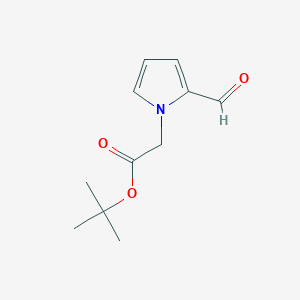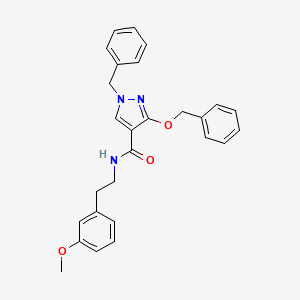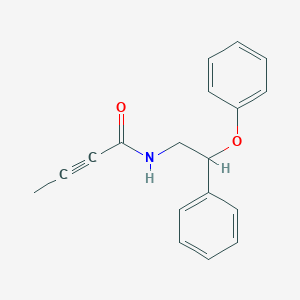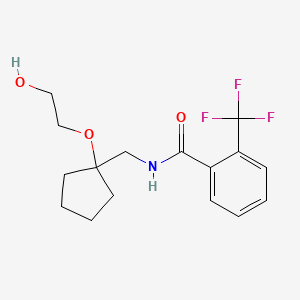![molecular formula C10H10N2O2 B2676032 methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1638771-45-5](/img/structure/B2676032.png)
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a chemical compound with the empirical formula C9H8N2O2 . It belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COC(=O)c1ccnc2[nH]ccc12 . The InChI key for this compound is XOGBBTNEIKWLPQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 176.17 . The CAS Number for this compound is 351439-07-1 .科学的研究の応用
Synthetic Scaffolds and Functionalized Derivatives The compound serves as a convenient scaffold for synthesizing highly functionalized derivatives. Ruano, Fajardo, and Martín (2005) used a related compound for creating a variety of 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, demonstrating its utility in creating complex organic structures (Ruano, Fajardo, & Martín, 2005).
Pharmaceutical Research and Antibacterial Activity One significant application in pharmaceutical research is the exploration of antibacterial properties. Toja et al. (1986) synthesized a series of compounds from a similar chemical structure and found that one compound exhibited in vitro antibacterial activity, highlighting the potential for developing new antimicrobial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Chemical Functionalization and Bond Formation The compound's structure facilitates chemical functionalization and bond formation. For instance, Le, Nguyen, and Daugulis (2019) utilized similar structures in palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds, indicating its role in complex chemical synthesis processes (Le, Nguyen, & Daugulis, 2019).
Structural and Physical Studies Nelson, Karpishin, Rettig, and Orvig (1988) conducted physical and structural studies on related compounds, which can help in understanding the fundamental properties of these types of chemicals (Nelson, Karpishin, Rettig, & Orvig, 1988).
Polymerization Processes Its derivatives can also be used in polymerization processes. Pratap and Heller (1992) demonstrated the use of a related structure in the polymerization of isobutylene, contributing to materials science and polymer chemistry (Pratap & Heller, 1992).
Catalytic Methods in Organic Chemistry The compound finds application in developing new catalytic methods. Grozavu et al. (2020) used a related structure for the C-3/5 methylation of pyridines, indicating its relevance in innovative chemical synthesis strategies (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
Safety and Hazards
将来の方向性
The future directions for the study of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives could involve further exploration of their potential as inhibitors of the FGFR signaling pathway . This could lead to the development of new therapeutic strategies for various types of tumors .
特性
IUPAC Name |
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-12-9-8(6)7(3-4-11-9)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQVAIFYBSUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)


![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)


![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)


![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)
![2,2-Difluoro-2-(3-formylphenoxy)-N-[(2-piperidin-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2675970.png)


